1-(Azidomethyl)cyclohexane-1-carbonitrile

Description

Chemical Identity and Nomenclature

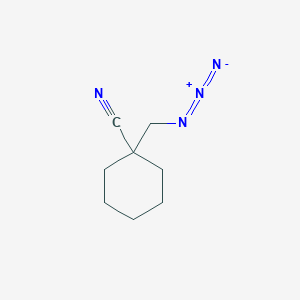

This compound stands as a distinctive organoazide compound characterized by the simultaneous presence of azide and nitrile functional groups within a cyclohexane framework. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as this compound, with the Chemical Abstracts Service registry number 1909336-10-2. The molecular formula C8H12N4 reflects the compound's composition, featuring eight carbon atoms, twelve hydrogen atoms, and four nitrogen atoms, resulting in a molecular weight of 164.21 grams per mole.

The structural architecture of this compound consists of a cyclohexane ring bearing two distinct substituents at the same carbon center. The primary substituent is an azidomethyl group (-CH2N3), which introduces the characteristic azide functionality, while the secondary substituent is a nitrile group (-CN), contributing the cyano functionality. This geminal substitution pattern creates a quaternary carbon center, significantly influencing the molecule's chemical behavior and synthetic utility. The International Chemical Identifier representation 1S/C8H12N4/c9-6-8(7-11-12-10)4-2-1-3-5-8/h1-5,7H2 provides a systematic description of the molecular connectivity.

The compound's molecular characteristics extend beyond basic structural parameters to encompass important physicochemical properties that govern its behavior in chemical systems. The calculated logarithm of the partition coefficient (LogP) value of 2.04 indicates moderate lipophilicity, suggesting favorable solubility characteristics for organic synthesis applications. The molecule contains twelve heavy atoms distributed across a single ring system, with two rotatable bonds contributing to conformational flexibility. The polar surface area of 53 square angstroms, combined with three hydrogen bond acceptor sites and zero hydrogen bond donor sites, reflects the compound's potential for intermolecular interactions while maintaining synthetic accessibility.

The carbon bond saturation parameter (Fsp3) of 0.875 demonstrates the predominantly saturated nature of the carbon framework, with the cyclohexane ring contributing significantly to this characteristic. This high degree of saturation influences the compound's stability and reactivity patterns, particularly in the context of the reactive azide and nitrile functional groups. The Molecular Formula Drug-Clinically Compliant Database identifier MFCD29906840 provides standardized reference for chemical databases and regulatory documentation.

Historical Development in Nitrile-Azide Hybrid Compounds

The historical evolution of nitrile-azide hybrid compounds traces its origins to fundamental developments in alpha-azido nitrile synthesis methodologies established in the late twentieth century. Pioneering work in this field demonstrated the feasibility of incorporating azide functionalities into nitrile-containing frameworks through systematic synthetic approaches. Early research focused on the substitution of alpha-iodo or alpha-mesyloxy nitriles by azide ion, establishing foundational methodologies that would later influence the development of more complex bifunctional systems.

The synthesis of alpha-azido nitriles represented a significant advancement in organic chemistry, as these compounds served as versatile intermediates for accessing nitrogen-containing heterocycles and functionalized organic molecules. Historical synthetic approaches utilized ketones as starting materials, implementing strategic functional group transformations to introduce both azide and nitrile functionalities within single molecular frameworks. These early methodologies established critical precedents for understanding the reactivity patterns and synthetic utility of compounds containing both electron-withdrawing nitrile groups and nucleophilic azide centers.

The development of nitrile-azide hybrid compounds gained momentum through advances in azide chemistry and nitrile functionalization techniques. Research efforts focused on expanding the scope of accessible structures while addressing challenges associated with the inherent reactivity of azide functional groups. The establishment of reliable synthetic protocols for alpha-azido nitriles provided the foundation for exploring more complex architectural motifs, including the cyclohexane-based systems that characterize compounds like this compound.

Subsequent developments in nitrile-azide chemistry emphasized the exploration of intramolecular cyclization reactions and the strategic utilization of bifunctional reactivity patterns. Research investigations revealed that azido-isocyanide compounds could undergo unprecedented intramolecular cyclization reactions in the presence of sodium azide, yielding complex heterocyclic systems. These findings demonstrated the potential for nitrile-azide hybrid compounds to serve as platforms for accessing diverse molecular architectures through controlled reactivity patterns.

Position in Contemporary Organic Chemistry Research

This compound occupies a significant position within contemporary organic chemistry research, particularly in the context of click chemistry methodologies and heterocycle synthesis. The compound's bifunctional nature enables participation in multiple reaction pathways, making it a valuable building block for complex molecule construction. Current research applications emphasize the azide functionality's compatibility with copper-catalyzed azide-alkyne cycloaddition reactions, facilitating the construction of triazole-containing molecular architectures.

The contemporary relevance of this compound extends to its role in developing novel synthetic methodologies for accessing nitrogen-containing heterocycles. Recent investigations have demonstrated that azido-isocyanide compounds can undergo metal-free cyclization reactions to yield tricyclic cyanamides and substituted tetrazoles. These findings highlight the potential for nitrile-azide hybrid compounds to serve as precursors for complex heterocyclic systems through controlled reactivity patterns and strategic functional group manipulations.

Modern applications of nitrile-azide hybrid compounds in medicinal chemistry research emphasize their utility as intermediates for drug discovery and development programs. The azide functionality provides a masked amine equivalent that can be selectively reduced to yield primary amine derivatives, while the nitrile group offers opportunities for further functionalization through nucleophilic addition or cycloaddition reactions. This dual functionality enables the construction of diverse molecular libraries for biological activity screening and lead compound optimization.

Current research trends in nitrile-azide chemistry focus on developing sustainable synthetic methodologies that minimize environmental impact while maximizing synthetic efficiency. Green chemistry approaches emphasize the use of environmentally benign reagents and reaction conditions, with particular attention to solvent selection and waste minimization. The development of one-pot synthetic procedures for cyclohexanecarbonitrile derivatives exemplifies these contemporary research priorities, demonstrating high atom efficiency and reduced environmental impact compared to traditional multi-step approaches.

The integration of this compound into contemporary research programs reflects broader trends in organic synthesis toward multifunctional building blocks and strategic synthetic planning. The compound's availability from commercial sources, combined with its well-defined reactivity patterns, positions it as an accessible platform for exploring novel synthetic transformations and accessing previously challenging molecular targets. Contemporary applications continue to expand the scope of nitrile-azide chemistry through innovative reaction design and strategic utilization of bifunctional reactivity patterns.

Properties

IUPAC Name |

1-(azidomethyl)cyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c9-6-8(7-11-12-10)4-2-1-3-5-8/h1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUPFNUUADBECZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN=[N+]=[N-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Azidomethyl)cyclohexane-1-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article aims to summarize the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Properties

The synthesis of this compound typically involves the introduction of an azide group into a cyclohexane framework, followed by the addition of a carbonitrile group. This compound can be synthesized through various methods, including nucleophilic substitution reactions or via azide-alkyne cycloaddition (CuAAC), which has been widely studied for its efficiency and versatility in creating azide-containing compounds .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of azide-containing compounds. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the disruption of cellular processes such as DNA synthesis and repair, leading to increased cell death .

Antimicrobial Properties

Research has indicated that azide derivatives possess antimicrobial properties. For example, studies on related compounds have demonstrated significant activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of several azide-containing compounds, including derivatives of this compound. The MTT assay was utilized to assess cell viability against breast (MCF-7) and prostate (PC-3) cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting moderate to high cytotoxicity .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of azide derivatives against Gram-positive and Gram-negative bacteria. The results showed that these compounds could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

The biological activity of this compound is attributed to several mechanisms:

- Cell Cycle Disruption : Azide groups can interfere with DNA synthesis, leading to cell cycle arrest.

- Membrane Disruption : The lipophilic nature of cyclohexane derivatives allows them to integrate into lipid membranes, causing structural changes.

- Reactive Oxygen Species (ROS) Production : Some studies suggest that these compounds may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈N₄ |

| Molecular Weight | 164.18 g/mol |

| IC50 (MCF-7) | ~20 μM |

| IC50 (PC-3) | ~15 μM |

| MIC (Gram-positive bacteria) | ~32 μg/mL |

| MIC (Gram-negative bacteria) | ~64 μg/mL |

Scientific Research Applications

Organic Synthesis

1-(Azidomethyl)cyclohexane-1-carbonitrile serves as a versatile intermediate in the synthesis of various nitrogen-containing compounds. Its azide functional group allows for click chemistry reactions, particularly the azide-alkyne cycloaddition (AAC), which is a powerful method for forming 1,2,3-triazoles.

Table 1: Comparison of Reaction Conditions for Azide-Alkyne Cycloaddition

| Catalyst Type | Temperature Range | Solvent | Regioselectivity |

|---|---|---|---|

| Copper | 0–160 °C | Water, DMF | 1,4-substituted |

| Ruthenium | Room Temp - 100 °C | Various organic solvents | 1,5-substituted |

The use of copper catalysts has been widely studied due to their effectiveness in promoting the formation of triazoles under mild conditions. However, ruthenium catalysts have emerged as alternatives that can facilitate the formation of 1,5-substituted triazoles, which are valuable in medicinal chemistry due to their bioisosteric properties compared to amides .

Medicinal Chemistry

The compound's ability to form stable triazole linkages makes it an attractive candidate for drug development, particularly in the field of antibody-drug conjugates (ADCs). ADCs utilize linkers that can release cytotoxic agents selectively within cancer cells. The incorporation of this compound into ADCs can enhance their stability and efficacy.

Case Study: ADC Development Using Triazole Linkers

A study demonstrated that ADCs with triazole linkers exhibited improved stability and reduced off-target toxicity compared to traditional hydrazone linkers. The triazole's resistance to hydrolysis under physiological conditions allows for better control over drug release profiles .

Bioconjugation Techniques

In bioconjugation, the azide group of this compound can be utilized to label biomolecules such as proteins or nucleic acids through click chemistry. This approach provides a robust method for creating stable conjugates that can be used in various applications including imaging and targeted therapy.

Table 2: Bioconjugation Applications Using Azide-Alkyne Chemistry

| Application | Target Molecule | Outcome |

|---|---|---|

| Protein labeling | Antibodies | Enhanced specificity in assays |

| Nucleic acid modification | siRNA | Improved delivery and stability |

| Imaging | Fluorescent probes | Increased contrast in imaging |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Azidomethyl)cyclohexane-1-carbonitrile with structurally related cyclohexanecarbonitrile derivatives, highlighting key differences in substituents, properties, and applications:

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Azidomethyl)cyclohexane-1-carbonitrile generally involves:

- Introduction of the nitrile group onto the cyclohexane ring, often starting from cyclohexanone or cyclohexanecarbonitrile precursors.

- Functionalization of a methyl substituent with an azide group, typically via nucleophilic substitution or azidation reactions.

Preparation of Cyclohexanecarbonitrile Precursors

A critical intermediate in the synthesis is cyclohexanecarbonitrile, which can be prepared efficiently by one-pot multi-step processes starting from cyclohexanone. Jan Simbera et al. (2014) developed three environmentally friendly one-pot methods using methanol as a solvent and employing various oxidants for the key oxidation step to convert cyclohexanone derivatives into cyclohexanecarbonitrile with high yield and atom economy.

Key features of these methods:

| Method | Oxidant Used | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Sodium hypochlorite (NaClO) | 45-50 °C, 3.5 hours addition + 30 min stirring | 92 | Most suitable for industrial scale; mild conditions; reusable solvent and catalyst |

| 2 | Hydrogen peroxide (H2O2) + CuCl2 catalyst | 40-45 °C, 3 hours, pH 8-9 controlled by ammonia | 91 | Catalytic oxidation; aqueous phase treated to recover Cu ions |

| 3 | Oxygen gas + CuCl2 catalyst | 45-50 °C, 10 hours, pH 8-9 controlled | 89 | Longer reaction time; green oxidant (oxygen) |

These processes involve the formation of methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate intermediate, which is subsequently oxidized to cyclohexanecarbonitrile. The procedures emphasize green chemistry principles: use of reusable solvents (methanol, cyclohexane), mild temperatures, and environmentally benign by-products (CO2, N2, NaCl).

Introduction of the Azidomethyl Group

The azidomethyl functionality is typically introduced via substitution reactions on a suitable halomethyl precursor or by direct azidation of a methyl group attached to the cyclohexane ring.

Q & A

Q. Q1. What are the optimal synthetic routes for 1-(Azidomethyl)cyclohexane-1-carbonitrile, and how can reaction conditions be optimized to minimize by-products?

To synthesize this compound, azide substitution reactions on halogenated precursors (e.g., bromomethyl or chloromethyl derivatives) are commonly employed. Key parameters include:

- Temperature : Reactions typically proceed at 50–80°C to balance reactivity and side-product formation.

- Solvent : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilic substitution efficiency.

- Catalyst : Phase-transfer catalysts (e.g., TBAB) improve azide ion availability.

Monitor reaction progress via HPLC or TLC to identify intermediates and optimize quenching steps. By-products like unreacted azides or dimerized species can be minimized by controlling stoichiometry and reaction time .

Q. Q2. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?

- NMR Spectroscopy : and NMR are critical for verifying the azidomethyl and nitrile groups. The nitrile carbon typically resonates at ~115–120 ppm in NMR.

- FT-IR : Confirm the presence of the azide group (sharp peak at ~2100 cm) and nitrile (C≡N stretch at ~2240 cm).

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with the theoretical mass (e.g., [M+H] for CHN: 163.0984).

Purity is assessed via HPLC with UV detection (λ = 220–254 nm) and elemental analysis .

Q. Q3. How should this compound be stored to ensure long-term stability?

- Temperature : Store at –20°C in airtight containers to prevent azide decomposition or moisture absorption.

- Light Sensitivity : Protect from UV light to avoid nitrile group degradation.

- Compatibility : Use amber glass vials and avoid contact with metals (e.g., copper) that may catalyze side reactions. Stability studies indicate ≥95% purity retention for 5 years under these conditions .

Advanced Research Questions

Q. Q4. What mechanistic insights govern the reactivity of this compound in Huisgen cycloaddition reactions?

The azide group participates in strain-promoted azide-alkyne cycloaddition (SPAAC) due to cyclohexane ring strain. Key factors include:

- Ring Strain : The cyclohexane ring induces angle strain (~109° vs. ideal 120°), accelerating reactivity.

- Electron Withdrawal : The nitrile group enhances azide electrophilicity, favoring regioselective triazole formation.

Computational studies (e.g., DFT calculations) model transition states to predict reaction rates and regiochemistry. Experimental validation via kinetic profiling under varying temperatures and solvent polarities is recommended .

Q. Q5. How can discrepancies in kinetic data from different studies on this compound be resolved?

Contradictions in kinetic data (e.g., rate constants for hydrolysis) often arise from:

- Experimental Variability : Differences in solvent purity, temperature control (±2°C tolerance), or azide concentration.

- Analytical Methods : HPLC vs. GC-MS may yield divergent quantifications of degradation products.

Resolution Strategies :

Standardized Protocols : Adopt IUPAC-recommended conditions for hydrolysis studies (e.g., 0.1 M NaOH, 25°C).

Cross-Validation : Use multiple techniques (e.g., NMR, IR, and MS) to characterize intermediates.

Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify systematic errors across datasets .

Q. Q6. What computational models predict the environmental toxicity of this compound?

- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) tools correlate molecular descriptors (e.g., logP, polar surface area) with ecotoxicological endpoints. For example, high logP (>2.5) suggests bioaccumulation potential.

- Density Functional Theory (DFT) : Predicts metabolite formation (e.g., hydrolysis to cyclohexanecarboxylic acid) and aquatic toxicity.

Experimental validation via microtox assays (e.g., Vibrio fischeri inhibition) is critical for regulatory compliance .

Methodological Guidelines

Q. Q7. How should researchers design experiments to study the stereoelectronic effects of the azidomethyl group in this compound?

- Stereochemical Analysis : Use X-ray crystallography (as in ) to resolve spatial arrangements.

- Electronic Effects : Conduct NBO (Natural Bond Orbital) analysis to quantify hyperconjugative interactions between the azide and nitrile groups.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to probe transition-state structures .

Q. Q8. What strategies mitigate hazards during large-scale synthesis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.